molecular formula C18H26N2O5S B5618009 4-(3-{[1-(ethylsulfonyl)piperidin-4-yl]oxy}benzoyl)morpholine

4-(3-{[1-(ethylsulfonyl)piperidin-4-yl]oxy}benzoyl)morpholine

Cat. No. B5618009
M. Wt: 382.5 g/mol
InChI Key: VBQUUFBYYKYSSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine and morpholine derivatives often involves complex reactions that aim to introduce functional groups strategically onto the core structure. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed that introducing bulky moieties significantly increases activity, indicating the importance of precise synthetic strategies (Sugimoto et al., 1990). Such methodologies highlight the synthetic versatility of piperidine and morpholine frameworks.

Molecular Structure Analysis

The crystal structures of related compounds, such as 4-methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine and morpholine derivatives, have been elucidated, revealing monoclinic space groups and chair conformations of the cyclic rings (Aydinli et al., 2010). These findings contribute to understanding the molecular geometry and potential interaction sites of such molecules.

Chemical Reactions and Properties

Piperidine and morpholine derivatives undergo various chemical reactions, including interactions with acetylcholinesterase (AChE) and other biological targets. For example, novel piperidine derivatives have shown significant anti-AChE activity, which is crucial for developing antidementia agents (Sugimoto et al., 1990). These reactions underscore the chemical reactivity and potential therapeutic applications of these compounds.

Physical Properties Analysis

The physical properties of piperidine and morpholine derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For instance, the introduction of sulfonyl and ethyl groups can affect the compound's polarity and, consequently, its solubility in various solvents. While specific data on 4-(3-{[1-(ethylsulfonyl)piperidin-4-yl]oxy}benzoyl)morpholine are not provided, analogous compounds exhibit diverse physical properties that facilitate their application in medicinal chemistry.

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets and stability under physiological conditions, are critical for the application of piperidine and morpholine derivatives in drug development. The anti-AChE activity of certain derivatives indicates their potential as therapeutic agents, demonstrating the importance of understanding these chemical properties for future applications (Sugimoto et al., 1990).

properties

IUPAC Name

[3-(1-ethylsulfonylpiperidin-4-yl)oxyphenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-2-26(22,23)20-8-6-16(7-9-20)25-17-5-3-4-15(14-17)18(21)19-10-12-24-13-11-19/h3-5,14,16H,2,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQUUFBYYKYSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-{[1-(Ethylsulfonyl)piperidin-4-yl]oxy}benzoyl)morpholine

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